2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole

Description

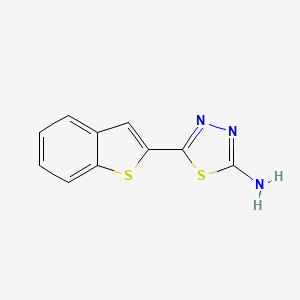

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzothiophene (2-benzothienyl) group. This structure combines the electron-rich sulfur-containing thiadiazole ring with the fused aromatic benzothiophene system, conferring unique electronic, photophysical, and biological properties. Below, we compare its structural, physicochemical, and biological attributes with related 1,3,4-thiadiazole derivatives.

Properties

Molecular Formula |

C10H7N3S2 |

|---|---|

Molecular Weight |

233.3 g/mol |

IUPAC Name |

5-(1-benzothiophen-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |

InChI Key |

LABDBPLDWOICRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole typically involves the condensation of 2-aminothiophenol with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Solid-Phase Reaction

A primary method involves a solid-phase reaction using thiosemicarbazide, carboxylic acid (e.g., 2-benzothienylcarboxylic acid), and phosphorus pentachloride (PCl₅) as a catalyst . The reaction proceeds under mild conditions:

-

Reagents : Thiosemicarbazide (A mol), carboxylic acid (B mol), PCl₅ (C mol)

-

Molar ratio : A:B:C = 1:(1–1.2):(1–1.2)

-

Steps :

-

Grind reagents in a dry reaction vessel at room temperature until complete reaction.

-

Add alkaline solution (pH 8–8.2) to the crude product, filter, dry, and recrystallize.

-

-

Advantages : High yield (>91%), low equipment requirements, and reduced toxicity compared to traditional liquid-phase methods .

Condensation and Cyclization

Derivatives of 1,3,4-thiadiazoles often undergo condensation with aldehydes or ketones, followed by cyclization to form fused heterobicyclic systems . For example:

-

Condensation : Reaction with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) forms intermediates like imine derivatives.

-

Cyclization : Refluxing in solvents such as benzene or ethanol induces ring closure, yielding fused thiadiazole structures .

Substitution Reactions

The amino group in the thiadiazole ring can participate in substitution reactions , such as diazotization and coupling with phenolic compounds . For instance:

-

Diazotization : Treatment with nitrous acid generates diazonium salts, which react with phenols or naphthols to form azo derivatives .

Electronic and Steric Effects

The benzothienyl substituent at position 5 introduces both electronic delocalization (via aromatic conjugation) and steric hindrance , influencing reactivity. Comparisons with other thiadiazole derivatives highlight these effects:

| Compound | Substituent | Reactivity |

|---|---|---|

| 2-Amino-5-(2-benzothienyl)-thiadiazole | Benzothienyl | Enhanced stability, moderate nucleophilicity |

| 2-Amino-5-(2-thienyl)-thiadiazole | Thiophene | Lower steric hindrance, higher electrophilicity |

Scientific Research Applications

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.

Pathways Involved: It induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents at positions 2 and 3. Key analogues include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂) increase thermal stability and reactivity, while electron-donating groups (e.g., –OCH₃ in 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole) enhance fluorescence .

- Aromatic Systems : The benzothienyl group introduces a fused aromatic system, likely improving π-π stacking interactions in biological targets compared to simple phenyl or substituted phenyl groups.

Physicochemical Properties

Melting Points and Solubility

- 2-Amino-5-phenyl-1,3,4-thiadiazole: mp 232–233°C .

- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole: mp 254–256°C .

Fluorescence Properties

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Exhibits dual fluorescence due to excited-state intramolecular proton transfer (ESIPT) from –OH to the thiadiazole ring .

- 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF): Stronger fluorescence than TS due to sulfonyl group’s electron-withdrawing effect .

- Benzothienyl Derivative : Expected to show red-shifted emission compared to phenyl analogues due to extended conjugation.

Antimicrobial Activity

- 2-Amino-5-(o-anisyl)-1,3,4-thiadiazole: Moderate herbicidal and fungicidal activity .

- Triazole-Substituted Derivatives (e.g., 2-Amino-5-(2-aryl-2H-triazol-4-yl)-1,3,4-thiadiazoles): Slight to moderate activity against S. aureus and E. coli .

- Benzothienyl Derivative: Not explicitly tested in provided evidence, but benzothiophene’s lipophilicity may enhance membrane penetration in antimicrobial targets.

Anticancer Activity

- 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Derivatives: Significant antiproliferative effects against bladder (HCV29T), lung (A549), and breast (T47D) cancer cells, surpassing cisplatin in some cases .

- Benzothienyl Derivative: Likely to exhibit comparable or superior activity due to benzothiophene’s known role in intercalation and topoisomerase inhibition.

Enzyme Inhibition

- 2-Aminoacyl-1,3,4-thiadiazoles: Inhibit prostaglandin E2 and leukotriene biosynthesis, with structure-activity relationships dependent on substituent hydrophobicity .

Biological Activity

2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various case studies and research data.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted with a benzothienyl group. This configuration is significant as the presence of heteroatoms in the ring contributes to its biological activities.

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate significant activity against various pathogens:

- Bacterial Activity : Compounds derived from 2-amino-1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin .

- Fungal Activity : The compound also exhibits antifungal properties, with activity against strains such as Aspergillus niger and Candida albicans. One derivative was found to have an MIC of 8 μg/mL against C. albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- Cell Viability Reduction : Various derivatives have shown reduced viability in cancer cell lines. For example, compounds derived from this compound exhibited IC50 values comparable to established chemotherapeutic agents like paclitaxel .

- Mechanistic Insights : Molecular docking studies indicate that these compounds may interact with specific protein targets involved in cancer cell proliferation. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines while sparing normal cells .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the thiadiazole ring and the benzothienyl group play critical roles in modulating its activity:

- Substituent Effects : Variations in substituents can enhance or diminish antimicrobial and anticancer activities. For instance, nitro-substituted derivatives often exhibit increased potency due to enhanced electron-withdrawing effects that stabilize reactive intermediates during biological interactions .

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-(2-benzothienyl)-1,3,4-thiadiazole, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via cyclization of thiosemicarbazides with substituted benzothienyl precursors. A common approach involves reacting 2-benzothienylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent . Optimization of purity requires recrystallization from ethanol or acetonitrile, followed by characterization via HPLC (>98% purity) and elemental analysis. For derivatives, acylation or alkylation reactions can be performed using acetic anhydride or alkyl halides, respectively .

Q. How should structural characterization be performed to confirm the identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- FT-IR : Identify characteristic bands (e.g., N–H stretching at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for benzothienyl) and thiadiazole carbons (δ 155–165 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C–N: ~1.32 Å, C–S: ~1.68 Å) to validate the thiadiazole core .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Anticancer activity : Use MTT assays on non-small cell lung cancer (A549) or breast cancer (T47D) cell lines, with IC₅₀ calculations via nonlinear regression .

- Antimicrobial testing : Perform broth microdilution against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL indicates potency) .

- Fluorescence-based cellular uptake : Employ liposomal models with DPPC membranes to study partitioning using fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) .

Advanced Research Questions

Q. How can computational modeling elucidate the pharmacological mechanism of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets like Bcl-2 (PDB ID: 4AQ3) or ERK2 (PDB ID: 4G6N). Focus on hydrogen bonding (e.g., NH₂ group with Asp70) and π-π stacking (benzothienyl with Phe104) .

- DFT studies : Calculate electronic properties (HOMO-LUMO gap, dipole moment) in Gaussian09 with B3LYP/6-31G(d) basis set to predict reactivity and solubility .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzothienyl enhance anticancer activity) using MLR or PLS regression .

Q. What strategies resolve contradictory data in cytotoxicity studies across cell lines?

Methodological Answer:

- Dose-response normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for cancer cells) to account for cell line variability .

- Pathway-specific inhibitors : Co-treat with ERK inhibitors (e.g., SCH772984) to validate if cytotoxicity is ERK-dependent .

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylated derivatives) that may explain differential activity .

Q. How can thermodynamic stability and formulation challenges be addressed for in vivo studies?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests suitability for oral administration) .

- Solubility enhancement : Prepare PEGylated nanoparticles via solvent evaporation (e.g., 10% PEG-4000 increases aqueous solubility by 15-fold) .

- Pharmacokinetic optimization : Conduct bioavailability studies in Sprague-Dawley rats with HPLC-MS quantification (t₁/₂ ≥ 4 h supports bid dosing) .

Q. What advanced spectroscopic techniques characterize interactions with biomacromolecules?

Methodological Answer:

- Surface-enhanced Raman spectroscopy (SERS) : Immobilize the compound on Ag nanoparticles to detect binding-induced shifts in C–S vibrational modes (~630 cm⁻¹) .

- Circular dichroism (CD) : Monitor conformational changes in BSA (e.g., α-helix reduction at 208 nm) upon compound binding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd ≈ 10⁻⁶ M) and stoichiometry (n = 1:1) for enzyme-inhibitor complexes .

Methodological Notes

- Contraindicated techniques : Avoid UV-Vis alone for purity assessment due to overlapping absorbance with benzothienyl .

- Data validation : Cross-reference computational predictions with experimental IC₅₀ values (R² > 0.85 required for QSAR validity) .

- Ethical compliance : Adhere to OECD guidelines (e.g., Test No. 423) for acute toxicity profiling in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.